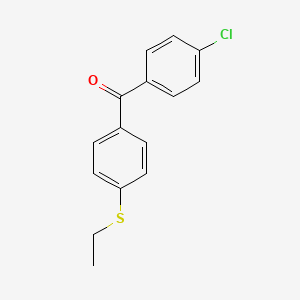

4-Chloro-4'-(ethylthio)benzophenone

Description

4-Chloro-4'-(ethylthio)benzophenone is a substituted benzophenone derivative characterized by a chlorine atom at the 4-position and an ethylthio (-S-C₂H₅) group at the 4'-position of the benzophenone scaffold. It is identified by two distinct CAS numbers in the literature: 90151-46-5 and 844885-04-7 , though this discrepancy may reflect regional naming conventions or data entry errors. The compound is commercially available for industrial and research applications, particularly as an intermediate in pharmaceutical synthesis . Its structural features influence electronic properties, solubility, and reactivity, making it a subject of interest in comparative studies with analogous benzophenones.

Properties

IUPAC Name |

(4-chlorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQMAJMFCOHUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373931 | |

| Record name | 4-Chloro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-04-7 | |

| Record name | (4-Chlorophenyl)[4-(ethylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic routes and reaction conditions: One common method for synthesizing 4-Chloro-4'-(ethylthio)benzophenone involves the reaction of 4-chlorobenzoyl chloride with thioanisole in the presence of a base like potassium carbonate in a suitable solvent, such as acetonitrile. This reaction typically proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound under controlled conditions.

Industrial production methods: Industrial-scale production might use a similar approach but with optimized reaction conditions and reagents for scalability. Continuous flow reactors or batch processes can be employed to ensure consistent quality and yield. Advanced purification techniques, such as crystallization or column chromatography, are often used to isolate the final product.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (-S-C₂H₅) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is typical of thioethers, where the sulfur atom’s lone pairs facilitate electron transfer.

Reduction of the Carbonyl Group

The ketone group can be reduced to a secondary alcohol using hydride donors.

Nucleophilic Aromatic Substitution (NAS) at Chlorine

The electron-withdrawing carbonyl group activates the chlorinated aromatic ring for NAS.

Electrophilic Aromatic Substitution (EAS)

The ethylthio group activates its attached ring for EAS, directing incoming electrophiles to the ortho/para positions.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Complexation with Metals

The sulfur and carbonyl groups act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂, EtOH | Reflux, 2h | [Cu(C₁₅H₁₃ClOS)₂Cl₂] | Catalytic studies . |

| AgNO₃, H₂O/MeOH | RT, 1h | [Ag(C₁₅H₁₃ClOS)NO₃] | Antimicrobial agent research . |

Key Mechanistic Insights

-

Sulfur Oxidation : The ethylthio group’s oxidation follows a radical mechanism, with H₂O₂ generating sulfenic acid intermediates .

-

Carbonyl Reduction : Hydride donors attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate before alcohol formation .

-

NAS Kinetics : Chlorine substitution is slower compared to nitro-activated systems due to the benzophenone’s moderate electron-withdrawing effect .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H13ClOS

- Molecular Weight : 288.78 g/mol

- Structure : The compound features a benzophenone core with a chlorine atom and an ethylthio group, which contribute to its unique reactivity and properties.

Chemistry

In the field of chemistry, 4-Chloro-4'-(ethylthio)benzophenone serves as an important building block for the synthesis of more complex organic molecules. It is particularly useful in:

- Organic Synthesis : Utilized in various chemical reactions such as Friedel-Crafts acylation, where it acts as an electrophile due to the presence of the carbonyl group .

- Photochemistry : Its ability to absorb UV light makes it suitable for studies involving photochemical reactions and mechanisms.

Biology

The compound has been investigated for its biological activities:

- Proteomics Research : It is employed in studies to understand protein interactions and functions, particularly in the context of enzyme inhibition .

- Cellular Studies : Research has shown that it can affect cellular processes by interacting with specific proteins, potentially influencing pathways related to cancer and metabolic diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate:

- Drug Development : It serves as a precursor in synthesizing various therapeutic agents, particularly those targeting specific enzymes or receptors .

- Biological Activity : Studies indicate that the compound may inhibit certain enzymes relevant to disease pathways, suggesting potential therapeutic applications .

Specialty Chemicals

The compound is used in the production of specialty chemicals and materials:

- Manufacturing Processes : It plays a role in creating materials with specific properties, such as UV filters or stabilizers in polymers .

- Market Demand : The global market for this compound is growing, driven by its applications in various industries including cosmetics, plastics, and pharmaceuticals .

Enzyme Inhibition Studies

A notable study examined the compound's effect on aldose reductase, an enzyme implicated in diabetic complications:

- Findings : The compound exhibited significant inhibition at micromolar concentrations, highlighting its potential use in therapeutic contexts for diabetes management .

Interaction with Cytochrome P450

Research has also focused on the interaction between this compound and cytochrome P450 enzymes:

Mechanism of Action

The exact mechanism by which 4-Chloro-4'-(ethylthio)benzophenone exerts its effects varies based on its application. Generally, its reactivity is due to the presence of both electrophilic and nucleophilic sites within the molecule:

Molecular targets: Depending on the context, it can interact with various biological macromolecules or chemical reagents.

Pathways involved: Mechanistic pathways often involve nucleophilic attack, electrophilic addition, or oxidative processes.

Comparison with Similar Compounds

4-Chloro-4'-hydroxybenzophenone

- Structural Differences : The hydroxyl (-OH) group at the 4'-position replaces the ethylthio group, significantly altering polarity and hydrogen-bonding capacity .

- Synthesis and Purity: Synthesized via reflux of 4-chloro-4′-hydroxybenzophenone with thiophene-2-carbohydrazide in ethanol, yielding high-purity crystals (≥95% by NMR) . In contrast, 4-Chloro-4'-(ethylthio)benzophenone is synthesized through alkylation reactions, as seen in ethylthio-containing compounds .

- Applications: Acts as a fenofibrate impurity (Fenofibrate EP Impurity A) and modulates HDL biogenesis via LXR-dependent pathways . Unlike the ethylthio derivative, it is critical in polymer production (e.g., polyether ketones) due to its thermal stability during purification with diphenyl sulfone .

4-Chloro-4'-isopropoxybenzophenone

- Structural Differences : The isopropoxy (-O-iPr) group at the 4'-position differs electronically and sterically from ethylthio.

- Photostability: Generated as a photodegradation product of fenofibric acid under UVA exposure . The ethylthio group in this compound may confer distinct photolytic behavior due to sulfur’s electron-donating properties.

- Synthesis: Synthesized as a fenofibrate metabolite with ≥95% purity via NMR-confirmed routes .

Halogenated Derivatives: 3-Bromo-4'-(ethylthio)-benzophenone

- Substituent Effects: Bromine at the 3-position increases molecular weight and polarizability compared to chlorine. Market reports highlight its use in regional markets (Europe, Asia, North America) for unspecified industrial applications .

- Commercial Availability: Both compounds are distributed by suppliers like BOC Sciences and Echemi, though this compound is more widely documented .

Amino Derivatives: 4-Amino-4'-chlorobenzophenone

- Reactivity: The amino (-NH₂) group enhances nucleophilicity, enabling participation in coupling reactions, unlike the inert ethylthio group.

- Applications: Limited to research due to its discontinued commercial status .

Theoretical Insights on Substituent Effects

- Electronic Properties: Substitutents like -Cl, -F, and -OH alter charge distribution, excitation energies, and nonlinear optical properties. The ethylthio group’s electron-donating nature may reduce the energy gap between HOMO and LUMO compared to electron-withdrawing groups (e.g., -Cl), influencing chemical reactivity .

- Spectroscopic Behavior : Computational studies suggest that ethylthio substitution would shift UV-Vis absorption spectra relative to hydroxy or fluoro derivatives .

Biological Activity

4-Chloro-4'-(ethylthio)benzophenone is a compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13ClOS. The presence of the chloro and ethylthio groups significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that benzophenone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain benzophenones can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

Benzophenones are recognized for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where compounds demonstrate varying degrees of effectiveness .

Anticancer Potential

Several studies have highlighted the anticancer properties of benzophenone derivatives. For example, specific analogs have shown potent inhibition against cancer cell lines, with IC50 values indicating effective cytotoxicity. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzophenone Derivative 1 | HL-60 | 0.48 |

| Benzophenone Derivative 2 | A-549 | 0.82 |

| Benzophenone Derivative 3 | SW480 | 0.99 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which can disrupt cancer cell growth and proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative damage to cellular components.

- Gene Expression Modulation : Certain benzophenones can influence gene expression related to apoptosis and cell cycle regulation .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several benzophenone derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative in food products .

Investigation of Anticancer Effects

In another study focused on the anticancer properties of benzophenones, researchers synthesized various derivatives and evaluated their effects on human cancer cell lines. The results showed that compounds similar to this compound exhibited promising cytotoxicity against multiple cancer types, highlighting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.